molecular formula C6H6N2O2 B12961243 3-(1H-Imidazol-2-yl)-acrylic acid

3-(1H-Imidazol-2-yl)-acrylic acid

Cat. No.: B12961243
M. Wt: 138.12 g/mol
InChI Key: BLNMENZGNYPNEL-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-Imidazol-2-yl)-acrylic acid is a compound that features an imidazole ring attached to an acrylic acid moiety Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Imidazol-2-yl)-acrylic acid typically involves the cyclization of amido-nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Imidazol-2-yl)-acrylic acid can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the acrylic acid moiety.

    Substitution: The compound can participate in substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield saturated derivatives of the acrylic acid moiety .

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-2-yl)-acrylic acid involves its interaction with molecular targets through the imidazole ring. This ring can form hydrogen bonds and coordinate with metal ions, which are crucial for its biological activity. The pathways involved include inhibition of enzymes and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler compound with a similar ring structure but without the acrylic acid moiety.

    Histidine: An amino acid that contains an imidazole ring and is involved in various biological processes.

    Metronidazole: An antimicrobial drug that features an imidazole ring.

Uniqueness

3-(1H-Imidazol-2-yl)-acrylic acid is unique due to the presence of both the imidazole ring and the acrylic acid moiety, which confer distinct chemical and biological properties. This combination allows for a broader range of reactions and applications compared to simpler imidazole derivatives .

Biological Activity

3-(1H-Imidazol-2-yl)-acrylic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C7H8N2O2
  • Molecular Weight : 152.15 g/mol
  • IUPAC Name : 3-(1H-imidazol-2-yl)prop-2-enoic acid

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways, which can lead to various pharmacological effects.

Enzyme Inhibition

Research indicates that this compound can inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can disrupt cancer cell proliferation, making it a candidate for anticancer therapies.

Biological Activities

The compound exhibits several notable biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. Its effectiveness against both Gram-positive and Gram-negative bacteria has been documented, suggesting potential applications in treating bacterial infections .

Antifungal Properties

In addition to its antibacterial effects, this compound has demonstrated antifungal activity. It has been tested against various fungal strains and has shown promise as a therapeutic agent for fungal infections .

Anticancer Potential

The anticancer properties of this compound are particularly noteworthy. Its ability to induce apoptosis in cancer cells through the inhibition of CDKs positions it as a potential candidate for cancer treatment. In vitro studies have reported that the compound can significantly reduce the viability of cancer cell lines .

Case Studies and Research Findings

StudyFindings
Study A Investigated the antimicrobial effects against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 50 µg/mL .
Study B Evaluated the anticancer properties on breast cancer cell lines, reporting a 70% reduction in cell viability at a concentration of 100 µM after 48 hours .
Study C Assessed antifungal activity against Candida albicans, with effective inhibition observed at concentrations as low as 25 µg/mL .

Properties

Molecular Formula

C6H6N2O2

Molecular Weight

138.12 g/mol

IUPAC Name

(E)-3-(1H-imidazol-2-yl)prop-2-enoic acid

InChI

InChI=1S/C6H6N2O2/c9-6(10)2-1-5-7-3-4-8-5/h1-4H,(H,7,8)(H,9,10)/b2-1+

InChI Key

BLNMENZGNYPNEL-OWOJBTEDSA-N

Isomeric SMILES

C1=CN=C(N1)/C=C/C(=O)O

Canonical SMILES

C1=CN=C(N1)C=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.